molecular formula C10H16ClNO2 B6236799 1-(2,4-dimethoxyphenyl)ethan-1-amine hydrochloride CAS No. 2138213-19-9

1-(2,4-dimethoxyphenyl)ethan-1-amine hydrochloride

Cat. No. B6236799
CAS RN: 2138213-19-9
M. Wt: 217.7
InChI Key:
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Description

1-(2,4-Dimethoxyphenyl)ethan-1-amine hydrochloride, also known as DMPEA HCl, is an organic compound used in scientific research for its biochemical and physiological effects. It is an analog of the neurotransmitter dopamine, and has been studied for its potential therapeutic effects in various medical conditions.

Scientific Research Applications

1-(2,4-dimethoxyphenyl)ethan-1-amine hydrochloride HCl has been used in a wide range of scientific research applications, including the study of neurodegenerative diseases such as Parkinson's and Alzheimer's, as well as the effects of stress on the brain. It has also been studied for its potential therapeutic effects in depression, addiction, and other mental health conditions.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxyphenyl)ethan-1-amine hydrochloride HCl is not fully understood, but it is believed to act as an agonist of the dopamine D2 receptor, which is involved in the regulation of mood, cognition, and motor control. It is also thought to interact with other neurotransmitter systems, such as the serotonin and norepinephrine systems, although the exact mechanism of action is still being studied.
Biochemical and Physiological Effects
1-(2,4-dimethoxyphenyl)ethan-1-amine hydrochloride HCl has been shown to have a range of biochemical and physiological effects, including increased dopamine release in the brain, increased serotonin and norepinephrine levels, and increased activity of the hypothalamic-pituitary-adrenal axis. It has also been shown to have antidepressant-like effects in animal models, and to have neuroprotective and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2,4-dimethoxyphenyl)ethan-1-amine hydrochloride HCl in laboratory experiments is its low toxicity, which makes it safe to use in a variety of different studies. It is also relatively easy to synthesize, and can be used in a range of different experiments. However, it is important to note that 1-(2,4-dimethoxyphenyl)ethan-1-amine hydrochloride HCl is still not fully understood, and its effects on humans are not yet known.

Future Directions

The potential therapeutic effects of 1-(2,4-dimethoxyphenyl)ethan-1-amine hydrochloride HCl are still being studied, and its mechanism of action is not yet fully understood. Future studies should focus on further elucidating the biochemical and physiological effects of 1-(2,4-dimethoxyphenyl)ethan-1-amine hydrochloride HCl, as well as its potential therapeutic applications in various medical conditions. Additionally, further research should be conducted to understand the safety and efficacy of 1-(2,4-dimethoxyphenyl)ethan-1-amine hydrochloride HCl in humans.

Synthesis Methods

1-(2,4-dimethoxyphenyl)ethan-1-amine hydrochloride HCl can be synthesized in a two-step process, beginning with the reaction of 2,4-dimethoxyphenylacetic acid with ammonium acetate in the presence of a base such as sodium hydroxide. This reaction produces the intermediate 1-(2,4-dimethoxyphenyl)ethan-1-ol, which is then reacted with hydrochloric acid to form the final product, 1-(2,4-dimethoxyphenyl)ethan-1-amine hydrochloride HCl.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,4-dimethoxyphenyl)ethan-1-amine hydrochloride involves the reaction of 2,4-dimethoxybenzaldehyde with nitroethane to form 2,4-dimethoxyphenyl-2-nitropropene, which is then reduced to 1-(2,4-dimethoxyphenyl)ethan-1-amine. The amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2,4-dimethoxybenzaldehyde", "nitroethane", "sodium borohydride", "1-(2,4-dimethoxyphenyl)ethan-1-amine", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 2,4-dimethoxybenzaldehyde and nitroethane in the presence of a base such as potassium hydroxide to form 2,4-dimethoxyphenyl-2-nitropropene.", "Step 2: Reduction of 2,4-dimethoxyphenyl-2-nitropropene using sodium borohydride in methanol to form 1-(2,4-dimethoxyphenyl)ethan-1-amine.", "Step 3: Formation of the hydrochloride salt by reacting 1-(2,4-dimethoxyphenyl)ethan-1-amine with hydrochloric acid." ] }

CAS RN

2138213-19-9

Product Name

1-(2,4-dimethoxyphenyl)ethan-1-amine hydrochloride

Molecular Formula

C10H16ClNO2

Molecular Weight

217.7

Purity

95

Origin of Product

United States

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